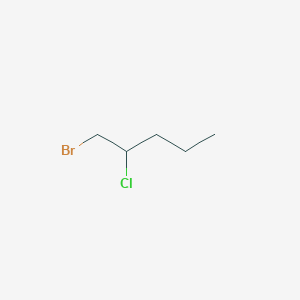

1-Bromo-2-chloropentane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10BrCl |

|---|---|

Molecular Weight |

185.49 g/mol |

IUPAC Name |

1-bromo-2-chloropentane |

InChI |

InChI=1S/C5H10BrCl/c1-2-3-5(7)4-6/h5H,2-4H2,1H3 |

InChI Key |

XMBHHHIZJLPPFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CBr)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Foreword: A Molecule of Nuance and Opportunity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromo-2-chloropentane

In the landscape of synthetic chemistry, haloalkanes represent a foundational class of reagents, prized for their versatility as electrophiles. Among these, mixed dihaloalkanes—compounds bearing two different halogen atoms—offer a heightened level of synthetic sophistication. This compound is an exemplar of this class. Its value lies not in sheer reactivity, but in its nuanced and predictable selectivity. The presence of a bromine and a chlorine atom on adjacent carbons, a primary (C1) and a secondary (C2) center respectively, creates a molecule with distinct electrophilic sites. This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of properties to a mechanistic investigation of its reactivity, a predictive analysis of its spectral characteristics, and a set of robust protocols for its synthesis and handling. This document is intended for the practicing researcher who understands that mastering the subtleties of a reagent is the key to unlocking its full synthetic potential.

Core Chemical and Physical Properties

This compound is a chiral vicinal dihalide. The term "vicinal" denotes that the two halogen atoms are situated on adjacent carbon atoms. This arrangement is fundamental to its reactivity, particularly in elimination reactions and sequential substitutions. Due to the presence of a stereocenter at the C2 position, this compound can exist as a pair of enantiomers, (2R)-1-bromo-2-chloropentane and (2S)-1-bromo-2-chloropentane.

A comprehensive table of its core physicochemical properties, derived from computational data and established chemical principles, is presented below. It is important to note that while extensive experimental data for this specific isomer is not widely published, these computed values provide a reliable foundation for experimental design.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀BrCl | [1][2] |

| Molecular Weight | 185.49 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 54403-49-5 | [1][4] |

| Canonical SMILES | CCCC(CBr)Cl | [2] |

| InChI Key | XMBHHHIZJLPPFO-UHFFFAOYSA-N | [1][2] |

| Computed XLogP3-AA | 2.9 | [2] |

| Topological Polar Surface Area | 0 Ų | [2] |

| Rotatable Bond Count | 3 | [2] |

| Complexity | 39.1 | [2] |

Synthesis and Mechanistic Considerations

The controlled synthesis of a specific mixed vicinal dihalide like this compound is a non-trivial challenge. Direct radical co-halogenation of pentane, for instance, would yield a complex mixture of isomers with poor selectivity.[3] A more rational and controllable approach involves the sequential addition of halogens across an alkene, leveraging the principles of electrophilic addition.

Proposed Synthetic Workflow: From 1-Pentene

A reliable method for preparing this compound is via a halohydrin intermediate. This multi-step process offers high regioselectivity, governed by well-understood mechanistic principles.

Step 1: Bromohydrin Formation

-

Reaction: 1-Pentene is treated with a source of electrophilic bromine, such as N-Bromosuccinimide (NBS) or bromine (Br₂), in the presence of water.

-

Causality: The reaction proceeds via a cyclic bromonium ion intermediate. Water, acting as a nucleophile, attacks the more substituted carbon (C2) of the bromonium ion in a Markovnikov-fashion. This regioselectivity arises because the partial positive charge is better stabilized at the secondary carbon. The result is the formation of 1-bromo-2-pentanol.

Step 2: Chlorination of the Alcohol

-

Reaction: The resulting 1-bromo-2-pentanol is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Causality: This step is a nucleophilic substitution reaction where the hydroxyl group is converted into a good leaving group and subsequently displaced by a chloride ion. Using SOCl₂ with pyridine, for example, typically proceeds with an inversion of stereochemistry (Sₙ2 mechanism), allowing for stereochemical control if a single enantiomer of the bromohydrin is used.

Experimental Protocol: Synthesis of this compound

-

Bromohydrin Formation: a. To a solution of 1-pentene (1.0 equiv.) in a 1:1 mixture of Dimethyl Sulfoxide (DMSO) and water at 0 °C, add N-Bromosuccinimide (1.05 equiv.) portion-wise, maintaining the temperature below 10 °C. b. Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting alkene. c. Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-bromo-2-pentanol.

-

Chlorination: a. Dissolve the crude 1-bromo-2-pentanol (1.0 equiv.) in anhydrous dichloromethane at 0 °C under an inert atmosphere (N₂ or Ar). b. Add pyridine (1.2 equiv.) followed by the slow, dropwise addition of thionyl chloride (1.1 equiv.). c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Quench the reaction by carefully adding cold water. Separate the organic layer, wash sequentially with 1M HCl, water, and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation to yield this compound.

The logical flow of this synthesis is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound via a bromohydrin intermediate.

The Duality of Reactivity: A Mechanistic Perspective

The synthetic utility of this compound stems from the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is longer and weaker than the C-Cl bond, making the bromide ion a significantly better leaving group than the chloride ion.[3] This fundamental difference dictates the regioselectivity of its reactions.

Nucleophilic Substitution

When subjected to a nucleophile, substitution will preferentially occur at the C1 position. The nature of this substitution (Sₙ1 vs. Sₙ2) is a subject of mechanistic interest.

-

At C1 (Primary Center): This primary carbon is strongly biased towards the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism.[3] This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the adjacent carbon were chiral.

-

At C2 (Secondary Center): The secondary carbon presents a more complex scenario where both Sₙ1 and Sₙ2 pathways are possible.[3] Strong, unhindered nucleophiles and polar aprotic solvents favor the Sₙ2 pathway. Conversely, weak nucleophiles and polar protic solvents (like ethanol) can promote an Sₙ1 reaction via a secondary carbocation intermediate, although rearrangements are possible.

Caption: Competing nucleophilic substitution pathways for this compound.

Elimination Reactions (E2)

This compound is an excellent substrate for studying the stereochemical requirements of the E2 (Elimination Bimolecular) reaction. This reaction, typically promoted by a strong, non-nucleophilic base (e.g., potassium tert-butoxide), requires an anti-periplanar arrangement of a proton and a leaving group.[3] Given the two different leaving groups, two distinct E2 products are possible, depending on which proton is abstracted.

-

Abstraction of H at C1, Loss of Cl at C2: This is unlikely as C-H bonds at the less substituted carbon are less acidic.

-

Abstraction of H at C3, Loss of Cl at C2: This would lead to a pentene derivative.

-

Abstraction of H at C2, Loss of Br at C1: This would also lead to a pentene derivative.

The most common pathway involves the abstraction of a proton from C1 and the loss of the better leaving group, bromide, from C2 if the structure were 2-bromo-1-chloropentane. In our case, with this compound, the base will abstract a proton from C3, leading to the loss of the chloride at C2, or abstract the proton at C1 leading to loss of chloride at C2. However, the most favorable E2 pathway involves the loss of the best leaving group, bromide. This requires abstraction of the proton on C2, which is sterically hindered and electronically deactivated by the adjacent chlorine. A more likely scenario under strong base conditions is the abstraction of a proton on C3 and elimination of the chlorine at C2. This highlights the compound's utility in mechanistic studies.

Analytical Characterization: A Self-Validating Protocol

Confirming the identity and purity of this compound requires a multi-technique analytical approach. The following protocols describe not just the methods, but the expected outcomes, forming a self-validating system for characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To assess purity and identify volatile byproducts from the synthesis.

-

Protocol:

-

Prepare a dilute solution (approx. 100 ppm) of the purified product in dichloromethane.

-

Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

-

Use a temperature program starting at 50 °C, ramping to 250 °C at 10 °C/min.

-

The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

-

-

Trustworthiness Check: The mass spectrum of the main peak should exhibit a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion region will show peaks at m/z 184 (C₅H₁₀⁷⁹Br³⁵Cl), 186 (C₅H₁₀⁸¹Br³⁵Cl & C₅H₁₀⁷⁹Br³⁷Cl), and 188 (C₅H₁₀⁸¹Br³⁷Cl). The relative intensity ratio of these peaks is expected to be approximately 3:4:1.[5]

| Potential Byproduct | Molecular Formula | Key Mass Spectral Features |

| 1-Pentene | C₅H₁₀ | Molecular ion at m/z 70. |

| 1-Bromo-2-pentanol | C₅H₁₁BrO | Absence of Cl isotope pattern; loss of H₂O (M-18). |

| 2-Bromo-1-chloropentane | C₅H₁₀BrCl | Same m/z as the target, but fragmentation pattern and GC retention time will differ. |

| Chloropentene Isomers | C₅H₉Cl | Molecular ion with Cl isotopic pattern (M+, M+2); loss of Cl. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: Unambiguous structural elucidation and confirmation of regiochemistry.

-

Protocol:

-

Dissolve ~10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a ≥400 MHz spectrometer.

-

-

Expertise & Causality (Predicted ¹H NMR Spectrum):

-

-CH₂Br (C1 protons): These two protons are diastereotopic due to the adjacent C2 stereocenter. They will appear as two separate signals, likely complex multiplets (dd), in the most downfield region (~3.6-3.8 ppm) due to the strong deshielding effect of the adjacent bromine.

-

-CHCl- (C2 proton): This single proton will be a multiplet, deshielded by chlorine but less so than the C1 protons (~4.0-4.2 ppm). It will show coupling to the C1 and C3 protons.

-

-CH₂- (C3 protons): This methylene group will appear as a multiplet around 1.6-1.8 ppm.

-

-CH₂- (C4 protons): This methylene group will be a multiplet around 1.4-1.6 ppm.

-

-CH₃ (C5 protons): This terminal methyl group will appear as a triplet around 0.9-1.0 ppm.

-

The integration of these signals should follow a 2:1:2:2:3 ratio.

-

-

Predicted ¹³C NMR Spectrum: Five distinct signals are expected, one for each carbon atom in the molecule. The carbons attached to the halogens will be the most downfield.

Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups.

-

Protocol: Acquire a spectrum of the neat liquid using a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorptions:

-

C-H stretching (alkane): 2850-3000 cm⁻¹

-

C-Cl stretching: 650-800 cm⁻¹ (often broad and complex)

-

C-Br stretching: 500-650 cm⁻¹

-

Applications in Advanced Organic Synthesis

This compound is not a final product but a strategic intermediate. Its primary application is as a bifunctional building block for constructing more complex molecules, particularly in pharmaceutical and agrochemical research.[3] The ability to perform selective and sequential reactions at C1 and C2 is its most valuable asset.

Example Workflow: Synthesis of a 1,2-Disubstituted Pentane Derivative

-

Reaction with a soft nucleophile (e.g., sodium thiophenoxide): This will selectively displace the bromide at C1 via an Sₙ2 reaction, leaving the chloride untouched.

-

Reaction with a stronger nucleophile (e.g., sodium azide): Under more forcing conditions, the chloride at C2 can be displaced to introduce a second functional group.

This sequential approach allows for the controlled assembly of complex structures that would be difficult to achieve otherwise. While specific, large-scale industrial uses for this compound are not documented, its utility is analogous to other dihaloalkanes used as intermediates in drug synthesis.[6][7]

Safety, Handling, and Disposal

As a halogenated organic compound, this compound must be handled with appropriate caution. While specific toxicity data is unavailable, data from analogous compounds like 1-bromo-2-chloroethane suggests it should be treated as toxic if swallowed, an irritant to skin and eyes, and potentially carcinogenic.[8][9]

| Hazard Category | Precautionary Measures |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles.[9][10] |

| Handling | Use only in a well-ventilated chemical fume hood. Avoid inhalation of vapors. Wash hands thoroughly after handling.[8][10] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong bases and oxidizing agents.[9][11] |

| Spills | Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[10] |

| Disposal | Dispose of as hazardous organic waste in accordance with local, state, and federal regulations. Do not release into the environment.[8] |

Protocol: Safe Handling and Quenching

-

Preparation: Before opening the container, ensure you are in a certified chemical fume hood and wearing appropriate PPE. Have a quench solution (e.g., 1M sodium thiosulfate) and a spill kit readily available.

-

Dispensing: Use a glass syringe or cannula for transfers to minimize exposure to air and moisture.

-

Reaction Quenching: When a reaction is complete, cool it in an ice bath before slowly adding a quenching agent to neutralize any unreacted material.

-

Waste Neutralization: Aqueous waste streams containing residual haloalkane should be treated before disposal.

Conclusion

This compound embodies the principles of selective reactivity that are central to modern organic synthesis. Its value is derived from the predictable hierarchy of its C-Br and C-Cl bonds, allowing chemists to install functional groups in a controlled, stepwise manner. While it may not be a common commodity chemical, its role as a substrate for mechanistic studies and a building block for complex target synthesis is significant. This guide has aimed to provide the necessary technical depth, from synthesis to safe handling, to empower researchers to confidently and effectively utilize this versatile reagent in their work.

References

- Mol-Instincts. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13663922, this compound.

- LookChem. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 517905, 2-Bromo-1-chloro pentane.

- Essay Capital. (n.d.). Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review.

- Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.

- Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-chloroethane BrCH2CH2Cl.

- ResearchGate. (2025). Stacked 1 H NMR spectra of 1-fluoropentane, 1-chloropentane, 1-bromopentane, and 1-iodopentane.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96070, 1-Bromo-5-chloropentane.

- ChemBK. (2024). 1-Bromo-5-chloropentane.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-5-chloropentane, 98%.

- YouTube. (2024). Mass spectrum of molecules with 1Br and 1Cl.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C5H10BrCl | CID 13663922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. youtube.com [youtube.com]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 7. 1-Bromo-5-chloropentane (54512-75-3) at Nordmann - nordmann.global [nordmann.global]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. 1-Bromo-5-chloropentane(54512-75-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure and Stereoisomers of 1-Bromo-2-chloropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-chloropentane is a halogenated alkane of significant interest in synthetic organic chemistry and drug development due to its two adjacent chiral centers and the differential reactivity of its bromine and chlorine substituents. This guide provides a comprehensive analysis of its molecular structure, a detailed exploration of its four distinct stereoisomers, and a discussion of the principles for their separation and characterization. By elucidating the stereochemical nuances of this molecule, we aim to provide a foundational resource for its application in stereoselective synthesis and the development of complex molecular architectures.

Molecular Structure and Physicochemical Properties

This compound is a vicinal dihalide with the chemical formula C₅H₁₀BrCl. Its structure consists of a five-carbon pentane chain with a bromine atom attached to the first carbon (C1) and a chlorine atom attached to the second carbon (C2). This arrangement of halogens on adjacent carbons is a key feature influencing its chemical reactivity.

The systematic IUPAC name for this compound is this compound. The presence of two different halogens provides two potential sites for nucleophilic substitution, with the carbon-bromine bond being generally more reactive than the carbon-chlorine bond due to bromine's nature as a better leaving group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀BrCl | PubChem |

| Molecular Weight | 185.49 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | CCCC(CBr)Cl | PubChem |

| InChI Key | XMBHHHIZJLPPFO-UHFFFAOYSA-N | PubChem |

Stereoisomerism: A Detailed Analysis

The core of this compound's complexity and utility lies in its stereochemistry. The molecule possesses two chiral centers at C1 and C2, as each of these carbons is bonded to four different groups. The number of possible stereoisomers is determined by the formula 2ⁿ, where 'n' is the number of chiral centers. For this compound, this results in 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers, and the relationship between non-mirror image stereoisomers is diastereomeric.

Assignment of Stereochemical Configuration: The Cahn-Ingold-Prelog (CIP) Rules

To unambiguously define each stereoisomer, the Cahn-Ingold-Prelog (CIP) priority rules are applied to each chiral center. The groups attached to the chiral carbon are ranked based on the atomic number of the atom directly bonded to it. Higher atomic numbers receive higher priority.

Priority Assignment for Chiral Centers in this compound:

-

At C1:

-

-Br (Bromine, Z=35)

-

-Cl (Chlorine, attached to C2)

-

-CH₂CH₂CH₃ (Propyl group, attached via C2)

-

-H (Hydrogen, Z=1)

-

-

At C2:

-

-Cl (Chlorine, Z=17)

-

-CH₂Br (Bromomethyl group, attached via C1)

-

-CH₂CH₂CH₃ (Propyl group)

-

-H (Hydrogen, Z=1)

-

With the lowest priority group oriented away from the viewer, the configuration is assigned as (R) (rectus, right) if the sequence from priority 1 to 2 to 3 is clockwise, and (S) (sinister, left) if it is counter-clockwise.

The Four Stereoisomers of this compound

The four stereoisomers are:

-

(1R, 2R)-1-bromo-2-chloropentane

-

(1S, 2S)-1-bromo-2-chloropentane

-

(1R, 2S)-1-bromo-2-chloropentane

-

(1S, 2R)-1-bromo-2-chloropentane

Enantiomeric Pairs:

-

(1R, 2R) and (1S, 2S) are enantiomers.

-

(1R, 2S) and (1S, 2R) are enantiomers.

Diastereomeric Relationships:

-

(1R, 2R) is a diastereomer of (1R, 2S) and (1S, 2R).

-

(1S, 2S) is a diastereomer of (1R, 2S) and (1S, 2R).

Caption: Stereochemical relationships of this compound isomers.

Visualizing the Stereoisomers: Fischer Projections

Fischer projections are a useful 2D representation of 3D chiral molecules. In these projections, horizontal lines represent bonds coming out towards the viewer, and vertical lines represent bonds going away from the viewer.

Caption: Fischer projections of the four stereoisomers.

Experimental Protocols: Separation and Characterization

The separation and characterization of the stereoisomers of this compound are crucial for their application in stereospecific reactions.

Separation of Stereoisomers

Enantiomers have identical physical properties in an achiral environment, making their separation challenging. Diastereomers, however, have different physical properties and can be separated by conventional techniques like fractional distillation or chromatography.

A common strategy for separating enantiomers is to convert them into a mixture of diastereomers by reacting them with a single enantiomer of another chiral compound (a resolving agent). The resulting diastereomers can then be separated, followed by the removal of the resolving agent to yield the pure enantiomers.

Hypothetical Workflow for Chiral Separation:

A Comprehensive Technical Guide to the Regio- and Stereoselective Synthesis of 1-Bromo-2-chloropentane from 1-Pentene

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-bromo-2-chloropentane, a vicinal haloalkane with significant utility in advanced organic synthesis. The document details the underlying mechanistic principles, provides a robust experimental protocol, and outlines methods for product characterization and safety management. The synthesis is achieved via the electrophilic addition of a bromine electrophile to 1-pentene in the presence of a chloride nucleophile, a process that leverages a cyclic bromonium ion intermediate to control both regioselectivity and stereoselectivity. This guide is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of mixed halogenation reactions.

Introduction: The Synthetic Value of Vicinal Dihaloalkanes

Vicinal dihaloalkanes, particularly those bearing two different halogens, are versatile intermediates in organic chemistry.[1] The compound this compound serves as a prime example, offering two distinct electrophilic centers. The carbon-bromine bond is generally more labile than the carbon-chlorine bond, making bromine a better leaving group. This differential reactivity allows for selective nucleophilic substitution reactions, enabling the sequential introduction of various functional groups and the construction of complex molecular architectures.[1] Furthermore, such compounds are critical substrates for studying fundamental reaction mechanisms, including E2 elimination pathways, where the stereochemical arrangement of the leaving groups provides deep insight into reaction dynamics.[1] This guide focuses on a reliable and controlled synthesis of this compound starting from the readily available alkene, 1-pentene.

Mechanistic Insights: Controlling Regio- and Stereochemistry

The synthesis of this compound from 1-pentene is a classic example of electrophilic addition. The reaction proceeds through a well-defined mechanism that dictates the final placement of the bromine and chlorine atoms.

Formation of the Cyclic Bromonium Ion

The reaction is initiated by the attack of the electron-rich π-bond of 1-pentene on an electrophilic bromine source. While molecular bromine (Br₂) can be used, its high reactivity can lead to the formation of the undesired 1,2-dibromopentane. A more controlled approach utilizes N-Bromosuccinimide (NBS), which serves as a safer and more convenient source of electrophilic bromine.[2][3] The interaction between the alkene and the bromine electrophile does not form a discrete carbocation. Instead, it generates a three-membered ring intermediate known as a cyclic bromonium ion.[4][5][6] This intermediate is crucial as it prevents carbocation rearrangements and sets the stage for the stereochemical outcome.[7][8]

Regioselective Nucleophilic Attack

Once the bromonium ion is formed, it is susceptible to nucleophilic attack. In this synthesis, a high concentration of chloride ions (Cl⁻), typically from a source like hydrochloric acid or a salt such as lithium chloride, is present. The chloride ion acts as the primary nucleophile, outcompeting the bromide ion (Br⁻) that is also generated.

The attack of the chloride ion on the unsymmetrical bromonium ion is highly regioselective and follows Markovnikov's rule. The nucleophile preferentially attacks the more substituted carbon of the three-membered ring.[4][9] This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state as the C-Br bond begins to break.[6] For the bromonium ion derived from 1-pentene, the chloride will attack the C2 carbon, leading to the chlorine atom being bonded to the second carbon of the pentane chain.

Stereochemistry: The Principle of Anti-Addition

The nucleophilic attack occurs via an Sₙ2-like mechanism. The chloride ion must approach from the face opposite to the bulky bromonium ion ring.[4][6] This "backside attack" results in the inversion of stereochemistry at the site of attack and dictates that the bromine and chlorine atoms are added to opposite faces of the original double bond. This stereochemical outcome is known as anti-addition.[4][10]

The complete mechanism is visualized in the diagram below.

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Self-Validating Methodology

This protocol is designed to be robust and self-validating, with clear checkpoints for reaction monitoring and purification.

Reagent Selection and Stoichiometry

The choice of reagents is critical for maximizing yield and minimizing side products.

-

Alkene: 1-Pentene is the required starting material. Using 2-pentene would result in a different constitutional isomer (2-bromo-3-chloropentane).

-

Bromine Source: N-Bromosuccinimide (NBS) is preferred over liquid Br₂ for its ease of handling and its ability to maintain a low concentration of Br₂, thus minimizing the formation of 1,2-dibromopentane.[3]

-

Chloride Source & Solvent: An aqueous solution of hydrochloric acid (HCl) can serve as both the chloride source and a co-solvent. The use of water as a solvent favors the desired reaction pathway, as it solvates the ionic intermediates.[2][11]

The quantitative details for the reagents are summarized below.

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |

| 1-Pentene | C₅H₁₀ | 70.13 | 3.51 g (5.0 mL) | 50.0 | Substrate |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 9.80 g | 55.0 | Electrophile Source |

| Hydrochloric Acid | HCl (6M aq.) | 36.46 | 25 mL | 150 | Nucleophile & Catalyst |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | Co-solvent |

Step-by-Step Synthesis Procedure

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory.[12][13] Bromine-containing compounds are toxic and corrosive.[14][15]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-pentene (5.0 mL) and tetrahydrofuran (THF, 50 mL). Cool the flask to 0°C in an ice-water bath.

-

Addition of Acid: Slowly add 6M hydrochloric acid (25 mL) to the stirring solution.

-

Addition of NBS: Add N-Bromosuccinimide (9.80 g) portion-wise over 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 5°C. The disappearance of the solid NBS and a change in color indicates reaction progress.

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2 hours.

-

Work-up & Extraction:

-

Pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of deionized water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure this compound.

The overall experimental workflow is depicted below.

Figure 2: Step-by-step experimental workflow for the synthesis.

Product Characterization

Unambiguous structural elucidation of the final product is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

¹H NMR Spectroscopy

The proton NMR spectrum provides key information about the connectivity of the molecule. The electron-withdrawing effects of the halogens will shift the signals for adjacent protons downfield.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₂Br (C1) | ~3.6 - 3.8 | Multiplet (dd) | 2H |

| -CHCl - (C2) | ~4.0 - 4.2 | Multiplet | 1H |

| -CH₂ -CH₂-CH₃ (C3) | ~1.8 - 2.0 | Multiplet | 2H |

| -CH₂-CH₂ -CH₃ (C4) | ~1.4 - 1.6 | Multiplet (sextet) | 2H |

| -CH₃ (C5) | ~0.9 - 1.1 | Triplet | 3H |

Note: These are predicted values and may vary based on the solvent and spectrometer used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display five distinct signals, corresponding to the five unique carbon atoms in the molecule. The carbons directly bonded to the halogens will be significantly deshielded and appear at lower field (higher ppm values).[1]

-

C1 (-CH₂Br): ~35-45 ppm

-

C2 (-CHCl-): ~60-70 ppm

-

C3, C4, C5: ~10-35 ppm

Further analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the molecular weight (185.49 g/mol ) and purity of the final product.[1]

Safety and Hazard Management

-

1-Pentene: Highly flammable liquid and vapor. Keep away from ignition sources.

-

N-Bromosuccinimide (NBS): Corrosive. Causes skin burns and serious eye damage. Harmful if swallowed. Handle in a fume hood.[2]

-

Hydrochloric Acid (6M): Corrosive. Causes severe skin burns and eye damage. Respiratory irritant.

-

Solvents (THF, Diethyl Ether): Highly flammable. May form explosive peroxides.

Accidental spills should be managed according to established laboratory safety protocols. For bromine-related spills, neutralization with a sodium thiosulfate or sodium carbonate solution is recommended.[14] All waste must be disposed of in appropriately labeled hazardous waste containers.

Conclusion

This guide outlines a reliable and mechanistically sound method for the synthesis of this compound from 1-pentene. By employing N-Bromosuccinimide as an electrophilic bromine source in the presence of hydrochloric acid, the reaction proceeds with high regio- and stereocontrol, governed by the formation of a cyclic bromonium ion intermediate and subsequent anti-addition of a chloride nucleophile. The detailed protocol and characterization data provide researchers with the necessary tools to successfully prepare this valuable synthetic intermediate for applications in medicinal chemistry and materials science.

References

- Chemistry LibreTexts. (2019). 10.

- JoVE. (2025).

- Chemistry LibreTexts. (2024). 9.

- Vedantu. (n.d.).

- Florida State University. (n.d.). Lab Procedure - Halogens and Halides. [Link]

- Master Organic Chemistry. (2013).

- Chemistry LibreTexts. (2020). 9.

- CLEAPSS. (2022). Student safety sheets 55 Bromine. [Link]

- Master Organic Chemistry. (2013).

- Carl ROTH. (n.d.).

- Chemistry Steps. (n.d.).

- Organic Chemistry Tutor. (2016). Halohydrin Formation - Addition of Halogens to Alkenes. [Link]

- Chemguide. (n.d.). Electrophilic addition - unsymmetrical alkenes and bromine. [Link]

- ICL Group. (n.d.). Bromine Safety Handbook. [Link]

- Chemistry LibreTexts. (2019). 8.

- Wikipedia. (n.d.). Halogen addition reaction. [Link]

- Fiveable. (n.d.).

- Docsity. (n.d.). Electrophilic Addition of Bromine and Chlorine to Alkenes. [Link]

- Chemistry LibreTexts. (2021). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. [Link]

- Carolina Biological Supply Company. (n.d.).

- Wayne Breslyn. (2014). Electrophilic Addition of Bromine and Chlorine to Alkenes. [Link]

- ResearchGate. (2025). Stacked 1 H NMR spectra of 1-fluoropentane, 1-chloropentane.... [Link]

- Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

- Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-chloroethane. [Link]

- PubChem. (n.d.). This compound. [Link]

- ResearchGate. (2025). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS)

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

- Chem Help ASAP. (2021).

- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

- Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine. [Link]

- RSC Education. (2010).

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Halogen addition reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. leah4sci.com [leah4sci.com]

- 12. echemi.com [echemi.com]

- 13. Lab Procedure [chem.fsu.edu]

- 14. science.cleapss.org.uk [science.cleapss.org.uk]

- 15. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Electrophilic Addition Synthesis of 1-Bromo-2-chloropentane

Executive Summary

This guide provides a comprehensive technical overview of the synthesis of 1-bromo-2-chloropentane via the electrophilic addition of bromine and chlorine to pent-1-ene. This reaction is a cornerstone of organic synthesis, demonstrating fundamental principles of regioselectivity and stereochemistry. The protocol detailed herein employs molecular bromine in the presence of a chloride salt, a common and effective method for achieving mixed halogenation. We will explore the underlying reaction mechanism, including the formation of the critical bromonium ion intermediate and the subsequent nucleophilic attack by a chloride ion, which dictates the final product structure. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this transformation for application in complex molecule synthesis.

Introduction: The Foundation of Electrophilic Addition

Electrophilic addition reactions are fundamental transformations in organic chemistry, allowing for the conversion of simple alkenes into more complex, functionalized molecules. Alkenes, characterized by their electron-rich carbon-carbon double bond (π-bond), readily act as nucleophiles.[1] They react with electrophiles—species that are electron-deficient. The addition of halogens like bromine (Br₂) and chlorine (Cl₂) to alkenes is a classic example of this reaction class.[2][3]

When an alkene is treated with a halogen (X₂) in an inert solvent, a vicinal dihalide is formed, with each halogen atom adding to one of the carbons of the former double bond.[4] However, if the reaction is conducted in the presence of another nucleophile, a "mixed" addition product can be obtained. The synthesis of this compound from pent-1-ene is a prime example of such a reaction, where the alkene is treated with bromine in the presence of a chloride ion source. This process, often called bromochlorination, is highly valuable for installing two different, reactive handles onto a carbon skeleton.[5][6]

The Reaction Mechanism: A Tale of Two Halogens

The formation of this compound from pent-1-ene does not proceed through a simple, one-step addition. Instead, it follows a well-established, stepwise pathway involving a key cyclic intermediate. This mechanism explains both the regioselectivity (which atoms bond where) and the stereoselectivity (the 3D arrangement of the atoms) of the reaction.

Step 1: Polarization and Formation of the Bromonium Ion

As a molecule of bromine (Br₂) approaches the electron-rich π-bond of pent-1-ene, the bromine molecule becomes polarized.[3][7] The π-electrons of the alkene attack the closer, now electrophilic, bromine atom, displacing the other bromine atom as a bromide ion (Br⁻).[4] Simultaneously, a lone pair of electrons from the attacked bromine atom forms a bond with the other carbon of the double bond.[4][8] This results in the formation of a three-membered ring intermediate called a cyclic bromonium ion .[2][9][10] This intermediate is critical because it prevents the formation of a discrete carbocation, thereby precluding potential carbocation rearrangements.[9]

Step 2: Nucleophilic Attack and Regioselectivity (Markovnikov's Rule)

The bromonium ion is then susceptible to attack by a nucleophile. In this synthesis, there are two nucleophiles present in the reaction mixture: the bromide ion (Br⁻) generated in the first step and the chloride ion (Cl⁻) from the added salt (e.g., NaCl). Because the chloride ion is typically present in a much higher concentration, it is the more likely nucleophile to react.

The attack of the chloride ion on the bromonium ion follows Markovnikov's rule .[11][12][13] The rule, in this context, predicts that the incoming nucleophile will attack the more substituted carbon of the bromonium ion.[2][14][15] This is because the more substituted carbon can better accommodate the partial positive charge in the transition state.[9] For the bromonium ion derived from pent-1-ene, C2 is more substituted (secondary) than C1 (primary). Therefore, the chloride ion preferentially attacks C2.[16]

Step 3: Ring Opening and Stereochemistry (Anti-Addition)

The nucleophilic attack by the chloride ion occurs from the side opposite to the bulky bromonium ion ring.[2][4] This is referred to as a backside attack, analogous to an SN2 reaction.[8][10] This backside attack forces the ring to open and results in the bromine and chlorine atoms being added to opposite faces of the original double bond. This stereochemical outcome is known as anti-addition .[2][4][9] The final product is this compound.

Below is a diagram illustrating the complete reaction mechanism.

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the laboratory synthesis of this compound.

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Bromine is highly corrosive, toxic, and volatile. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| Pent-1-ene | 70.13 | 3.51 g (5.0 mL) | 50.0 | 1.0 |

| Sodium Chloride (NaCl) | 58.44 | 8.77 g | 150.0 | 3.0 |

| Bromine (Br₂) | 159.81 | 7.99 g (2.56 mL) | 50.0 | 1.0 |

| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - | Solvent |

| Saturated NaHCO₃ (aq) | - | ~50 mL | - | Quenching/Wash |

| Anhydrous MgSO₄ | - | ~5 g | - | Drying Agent |

Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pent-1-ene (5.0 mL) and sodium chloride (8.77 g).

-

Add 100 mL of dichloromethane to the flask to dissolve the alkene and suspend the salt.

-

Cool the flask in an ice-water bath to 0 °C. Stirring should be vigorous to ensure good mixing.

-

-

Addition of Bromine:

-

In the fume hood, carefully measure bromine (2.56 mL) into a dropping funnel.

-

Add the bromine dropwise to the stirring reaction mixture over a period of 15-20 minutes. Maintain the temperature at 0 °C. The characteristic red-brown color of bromine should disappear as it reacts.[3][4]

-

After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding ~50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted bromine.

-

Transfer the mixture to a separatory funnel. Separate the organic layer (bottom layer, dichloromethane) from the aqueous layer.

-

Wash the organic layer twice with 50 mL portions of deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

-

-

Purification:

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Characterization of this compound

Confirmation of the product's identity and purity is essential. Standard analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the electronic environment of the protons in the molecule.[17] Protons near electronegative atoms like bromine and chlorine are "deshielded" and appear at a higher chemical shift (downfield).[18][19]

-

-CH₂Br (C1 protons): These two protons will be the most downfield, likely appearing as a multiplet around 3.6-3.8 ppm.

-

-CHCl- (C2 proton): This proton is also adjacent to an electronegative atom and will appear as a multiplet, likely around 4.0-4.2 ppm.[20]

-

-CH₂- (C3, C4 protons): These methylene protons will appear as complex multiplets further upfield, typically in the 1.5-2.2 ppm range.

-

-CH₃ (C5 protons): The terminal methyl group will appear as a triplet around 0.9-1.0 ppm.

Conclusion

The synthesis of this compound via electrophilic addition is a powerful demonstration of controlling reaction outcomes through a mechanistic understanding. By leveraging the formation of a cyclic bromonium ion and the principles of Markovnikov's rule and anti-addition, a specific, highly functionalized product can be reliably synthesized.[21] The protocol described provides a robust framework for obtaining this valuable synthetic intermediate, which can be a building block for more complex molecules in pharmaceutical and materials science research.[5]

References

- Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism.

- Burckle, A. J., et al. (2022). Catalytic Chemo-, Regio-, Diastereo-, and Enantioselective Bromochlorination of Unsaturated Systems Enabled by Lewis Base-Controlled Chloride Release. Journal of the American Chemical Society.

- NCERT. Haloalkanes and Haloarenes.

- Chemistry LibreTexts. (2020, May 30). Formation of Halohydrins.

- Master Organic Chemistry. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule.

- Chemistry LibreTexts. (2024, October 8). Chemical Shifts in ¹H NMR Spectroscopy.

- RSC Publishing. (2025, September 17). Electrochemically driven bromochlorination of alkenes.

- Chemistry LibreTexts. (2021, November 1). Stereochemistry of Halogenation.

- Chemistry LibreTexts. (2021, December 15). Reactions of Alkenes: Addition of Bromine and Chlorine to Alkenes.

- Chemistry Steps. Halohydrins from Alkenes.

- Chemistry LibreTexts. (2024, April 3). Orientation of Electrophilic Additions - Markovnikov's Rule.

- PubChem. This compound.

- ResearchGate. (2020). Stacked 1 H NMR spectra of 1-fluoropentane, 1-chloropentane, 1-bromopentane, and 1-iodopentane.

- ChemRxiv. (2025). Electrochemically Driven Bromochlorination of Alkenes.

- YouTube. (2014, June 11). Electrophilic Addition of Bromine and Chlorine to Alkenes.

- Master Organic Chemistry. (2013, January 22). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti).

- Google Patents. Production of 1-bromine-5-chloropentane.

- ResearchGate. (2025, September 17). Electrochemically Driven Bromochlorination of Alkenes.

- Chemguide. electrophilic addition - symmetrical alkenes and bromine.

- YouTube. (2018, December 10). Chemical Shift In NMR Spectroscopy.

- Chemistry Steps. The Regiochemistry of Alkene Addition Reactions.

- YouTube. (2016, December 23). Halohydrin Formation - Addition of Halogens to Alkenes - Br2 & H2O.

- YouTube. (2020, December 2). Lecture for Lesson VII.7: Proton NMR Spectrometry (1H NMR Spectrometry).

- YouTube. (2023, August 18). Electrophilic addition with Bromine and Chlorine.

- Lumen Learning. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II.

- Beilstein Journal of Organic Chemistry. (2016). Selective bromochlorination of a homoallylic alcohol for the total synthesis of (−)-anverene.

- Khan Academy. Electronegativity and chemical shift.

- Lumen Learning. Halogenation of Alkenes | MCC Organic Chemistry.

Sources

- 1. Halogenation of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Khan Academy [khanacademy.org]

- 20. researchgate.net [researchgate.net]

- 21. leah4sci.com [leah4sci.com]

1-Bromo-2-chloropentane reaction mechanisms

An In-Depth Technical Guide to the Reaction Mechanisms of 1-Bromo-2-chloropentane

Abstract

This compound is a vicinal dihaloalkane that serves as an exemplary substrate for the study of competing nucleophilic substitution and elimination reaction mechanisms.[1] Its structure, featuring two different halogens on adjacent primary and secondary carbons, presents a nuanced landscape of reactivity. This guide provides a comprehensive analysis of the SN1, SN2, E1, and E2 pathways as they pertain to this molecule. We will explore the causality behind experimental choices, delve into the factors governing reaction outcomes, and present self-validating experimental protocols for mechanistic investigation.

Molecular Structure and Intrinsic Reactivity

This compound (C₅H₁₀BrCl) possesses two distinct electrophilic centers and a chiral center at the C2 position, making it a rich subject for mechanistic and stereochemical studies.[1][2]

-

C1 (Primary Center): Bonded to bromine, this primary carbon is relatively unhindered, predisposing it to bimolecular reactions.[1]

-

C2 (Secondary Center): Bonded to chlorine, this secondary and chiral carbon is more sterically hindered than C1 and can support the formation of a secondary carbocation.[1]

A critical factor in its reactivity is the differential leaving group ability of the two halogens. The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, making bromide a significantly better leaving group.[1][3][4] This intrinsic property is a primary determinant of which reaction pathways are favored.

Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions involve the replacement of a leaving group (a halogen in this case) by a nucleophile. The specific mechanism is dictated by the interplay of substrate structure, nucleophile strength, solvent, and temperature.[5]

The SN2 Mechanism: A Concerted Pathway

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6][7] This mechanism is highly sensitive to steric hindrance.[6][7]

-

At C1 (Primary): The primary carbon bearing the bromine is an excellent candidate for SN2 reactions. Its low steric hindrance allows for easy backside attack by a nucleophile.[1] Given that bromide is the better leaving group, reactions with good nucleophiles will preferentially occur at this site.

-

Stereochemistry: If the reaction were to occur at the C2 chiral center, it would proceed with a complete inversion of stereochemistry, a phenomenon known as Walden inversion.[7][8] An (R)-enantiomer would yield an (S)-enantiomer product.

Caption: SN2 reaction at the C1 position of this compound.

The SN1 Mechanism: A Stepwise Pathway

The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism, the first and rate-determining step of which is the formation of a carbocation intermediate.[9][10]

-

At C2 (Secondary): The secondary carbon (C2) is the only plausible site for an SN1 reaction, as a secondary carbocation is significantly more stable than a primary one. This pathway is favored by polar protic solvents (e.g., ethanol, water), which can stabilize the carbocation intermediate through solvation.[1][9][11] The reaction is initiated by the departure of the leaving group. Since Cl is a poorer leaving group than Br, this process would be slower than a competing SN1 reaction on an analogous 2-bromopentane.

-

Stereochemistry: The carbocation intermediate is planar, meaning the nucleophile can attack from either face. This leads to racemization, producing a nearly equal mixture of R and S enantiomers if the starting material is chiral.[9]

Caption: SN1 reaction at the C2 position, forming a carbocation.

Elimination Mechanisms

Elimination reactions compete with substitution and result in the formation of an alkene.[12][13] They involve the removal of a hydrogen atom and a leaving group from adjacent carbons.

The E2 Mechanism: A Concerted Elimination

The E2 (Elimination Bimolecular) reaction is a single-step process where a base removes a proton, and the leaving group departs simultaneously, forming a double bond.[14][15]

-

Requirements: This pathway requires a strong base.[5][16] A critical stereochemical requirement is an anti-periplanar arrangement between the proton to be removed and the leaving group, meaning they must be in the same plane and on opposite sides of the C-C bond.[1][14][17]

-

Possible Products:

-

Dehydrobromination: A strong base can abstract a proton from C2, leading to the elimination of HBr and the formation of 1-chloropent-1-ene .

-

Dehydrochlorination: A strong base can abstract a proton from either C1 or C3. Abstraction from C3 is more likely and leads to the formation of 1-bromopent-2-ene .

-

-

Regioselectivity: When multiple alkene products are possible, the major product is often predicted by Zaitsev's rule, which favors the more substituted (and thus more stable) alkene.[15][18] In this case, 1-bromopent-2-ene would be the predicted Zaitsev product. However, a sterically hindered base (like potassium tert-butoxide) would favor the Hofmann product (the less substituted alkene).[16]

Caption: E2 dehydrochlorination to form the Zaitsev product.

The E1 Mechanism: A Stepwise Elimination

The E1 (Elimination Unimolecular) reaction is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction.[9][10] It is therefore in direct competition with the SN1 pathway.

-

Mechanism: After the rate-determining formation of the carbocation at C2, a weak base (often the solvent) removes a proton from an adjacent carbon (C1 or C3).[19]

-

Regioselectivity: The E1 reaction typically follows Zaitsev's rule, favoring the formation of the more stable, more substituted alkene.[18] Therefore, removal of a proton from C3 to form 1-bromopent-2-ene is the major elimination pathway.

-

Favoring Conditions: E1 is favored over SN1 by higher temperatures and the use of non-nucleophilic acids.[5][12]

Caption: E1 mechanism proceeding via a secondary carbocation.

Synthesizing the Data: Predicting Reaction Outcomes

In any given reaction, all four mechanisms may be in competition. The predominant pathway is determined by a careful selection of reaction conditions. The following table summarizes these controlling factors.[5][12][13][20]

| Factor | Favors SN2 | Favors SN1 | Favors E2 | Favors E1 |

| Substrate | Methyl > 1° > 2° | 3° > 2° | 3° > 2° > 1° | 3° > 2° |

| Nucleophile/Base | Strong, non-bulky nucleophile | Weak nucleophile (e.g., H₂O, ROH) | Strong, bulky base (e.g., t-BuOK) | Weak base (e.g., H₂O, ROH) |

| Solvent | Polar Aprotic (e.g., DMSO, Acetone)[11][21][22] | Polar Protic (e.g., H₂O, EtOH)[1][21] | Less polar solvents are viable | Polar Protic (e.g., H₂O, EtOH) |

| Temperature | Lower Temperature | Lower Temperature | Higher Temperature[12][13] | Higher Temperature[12][13] |

Experimental Design and Validation Protocols

To elucidate the operative mechanism for a reaction of this compound, a series of self-validating experiments must be performed.

Protocol: Determination of Reaction Kinetics

-

Objective: To distinguish between unimolecular (SN1/E1) and bimolecular (SN2/E2) rate laws.

-

Methodology:

-

Set up a series of reactions at a constant temperature.

-

In the first set, keep the concentration of the nucleophile/base constant and high, while varying the initial concentration of this compound.

-

In the second set, keep the concentration of this compound constant and vary the concentration of the nucleophile/base.

-

Monitor the reaction progress over time. This can be achieved by titrating the halide ions produced with a standardized silver nitrate solution or by using spectroscopic methods (e.g., NMR, GC) to measure the disappearance of reactant or appearance of product.[23][24]

-

Calculate the initial rate for each reaction.

-

-

Validation:

-

SN2/E2: The rate will be directly proportional to the concentration of both the substrate and the nucleophile/base (rate = k[Substrate][Base]).[14]

-

SN1/E1: The rate will be directly proportional to the concentration of the substrate only (rate = k[Substrate]).

-

Protocol: Product Identification and Stereochemical Analysis

-

Objective: To identify all reaction products and determine the stereochemical outcome of substitution reactions.

-

Methodology:

-

Perform the reaction using an enantiomerically pure sample of this compound (e.g., (2S)-1-bromo-2-chloropentane).

-

After the reaction is complete, quench and extract the organic products.

-

Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to separate, identify, and quantify the substitution and various elimination products.

-

Isolate the substitution product(s).

-

Use a polarimeter to measure the optical rotation of the substitution product.

-

-

Validation:

Protocol: Deuterium Kinetic Isotope Effect (KIE) for E2 Validation

-

Objective: To confirm that the β-hydrogen is removed in the rate-determining step, a hallmark of the E2 mechanism.[14]

-

Methodology:

-

Synthesize 1-bromo-2-chloro-3,3-dideuteropentane (deuterated at the C3 position).

-

Separately, measure the rate of the elimination reaction (under strong base conditions) for both the deuterated and non-deuterated substrates under identical conditions.

-

-

Validation:

-

The C-D bond is stronger than the C-H bond.[14] If this bond is broken in the rate-determining step, the reaction with the deuterated substrate will be significantly slower.

-

A KIE value (kH/kD) substantially greater than 1 (typically in the range of 3-8) provides strong evidence for the E2 mechanism, as it confirms the C-H bond cleavage is part of the single, concerted rate-determining step.[26][27][28] A KIE near 1 would suggest an E1 mechanism, where C-H bond breaking occurs after the rate-determining step.[27]

-

References

- Clark, J. (n.d.). Elimination v Nucleophilic Substitution in Halogenoalkanes. Chemguide.

- Chemistry LibreTexts. (2023, January 23). C. Elimination vs. Substitution.

- Reddit. (2014, November 10). How solvents affect E1/E2 and SN1/SN2 reactions? r/chemhelp.

- Brainly. (2023, July 11). Which is a better leaving group, Cl- or Br-?

- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.

- Canadian Science Publishing. (n.d.). Isotope Effect Studies on Elimination Reactions. IX. The Nature of the Transition State for the E2 Reaction of 2-Arylethylammonium Ions with Ethoxide in Ethanol. Canadian Journal of Chemistry.

- JoVE. (2023, April 30). Video: Predicting Products: Substitution vs. Elimination.

- JoVE. (2023, April 30). Video: SN2 Reaction: Stereochemistry.

- Chemistry LibreTexts. (2022, July 11). 9.8: Comparing Substitution and Elimination Reactions.

- Organic Chemistry I. (n.d.). 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry.

- Studley AI. (2025, December 30). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide.

- Khan Academy. (n.d.). Comparing E2, E1, Sn2, Sn1 reactions.

- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.

- Chemistry LibreTexts. (2023, January 22). Stereochemistry SN2 Reactions.

- Lecturio. (n.d.). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction.

- Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect.

- Chemistry Steps. (n.d.). SN2 Stereochemistry.

- Student Doctor Network Forums. (2012, December 29). Why is bromide a better nucleophile than chloride?

- Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 – The Solvent.

- Reddit. (2020, August 17). Better Leaving Group: Bromide VS Chloride. r/Mcat.

- Journal of the American Chemical Society. (1997). Deuterium Kinetic Isotope Effects in Gas-Phase SN2 and E2 Reactions: Comparison of Experiment and Theory.

- JoVE. (2023, April 30). Video: Leaving Groups.

- CK-12 Foundation. (2026, January 1). Elimination Reaction - Haloalkanes.

- Macmillan Group, Princeton University. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry.

- Coppock, P. (2020, June 22). Kinetic Isotope Effects in Elimination Reactions [Video]. YouTube.

- The Royal Society of Chemistry. (n.d.). The reactions of the halogenoalkanes.

- chemrevise. (n.d.). 3.3 Halogenoalkanes.

- Scribd. (n.d.). Experiment 2: Haloalkanes: Reaction of Haloalkanes.

- Net Journals. (n.d.). Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review.

- Knockhardy Publishing. (n.d.). HALOALKANES (HALOGENOALKANES).

- Clark, J. (n.d.). Reactions between halogenoalkanes and hydroxide ions. Chemguide.

- YouTube. (2023, December 21). Elimination reaction with rearrangement (E1 mechanism) | 1-Bromo-2,2-dimethylcyclopentane.

- Leah4Sci. (2016, October 31). SN1 SN2 E1 E2 Reaction Mechanism Overview [Video]. YouTube.

- Chemistry LibreTexts. (2024, September 30). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2.

- Khan Academy. (n.d.). E2 mechanism: regioselectivity.

- OpenStax. (2023, September 20). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. Organic Chemistry.

- Chemistry Steps. (n.d.). Zaitsev Rule - Regioselectivity of E2 Elimination with Practice.

- The Organic Chemistry Tutor. (2021, April 16). SN1 SN2 E1 E2 Reaction Mechanism - Test Review [Video]. YouTube.

- Chem Easy. (2025, January 11). ELIMINATION REACTIONS - E2 & E1 REACTIONS | REGIOSELECTIVITY | STEREOSELECTIVITY (FULL TUTORIAL) [Video]. YouTube.

- Chemistry LibreTexts. (2014, August 8). 9.2: The E₂ Reaction is Regioselective.

- PubChem. (n.d.). This compound.

- Chemistry Stack Exchange. (2019, May 21). Why is the nucleophilic substitution of OH- with 1-bromopentane slower than with 2-bromo-2-methylbutane?

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5H10BrCl | CID 13663922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. Video: Leaving Groups [jove.com]

- 5. Video: Predicting Products: Substitution vs. Elimination [jove.com]

- 6. 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: SN2 Reaction: Stereochemistry [jove.com]

- 9. studley.ai [studley.ai]

- 10. m.youtube.com [m.youtube.com]

- 11. reddit.com [reddit.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. CK12-Foundation [flexbooks.ck12.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. echemi.com [echemi.com]

- 18. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]

- 19. youtube.com [youtube.com]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. issr.edu.kh [issr.edu.kh]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. macmillan.princeton.edu [macmillan.princeton.edu]

- 28. youtube.com [youtube.com]

A Technical Guide to the Nucleophilic Substitution Reactions of 1-Bromo-2-chloropentane

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the nucleophilic substitution reactions of 1-bromo-2-chloropentane, a vicinal dihalide with significant synthetic utility. As a substrate featuring two different halogen leaving groups on adjacent carbons, one primary (C1-Br) and one secondary (C2-Cl), it presents a compelling case study in regioselectivity, stereochemistry, and the competition between substitution (SN1/SN2) and elimination (E1/E2) pathways. This document explores the mechanistic landscape, the profound influence of reaction parameters—including nucleophile strength, solvent polarity, and temperature—and provides actionable experimental protocols for synthetic applications.

Introduction: Structural Features and Reactivity Overview

This compound is a chiral dihaloalkane whose reaction profile is dictated by several key structural features:

-

Two Potential Reaction Centers: Nucleophilic attack can occur at either the primary carbon (C1) bearing the bromine atom or the secondary carbon (C2) bearing the chlorine atom.

-

Differential Leaving Group Ability: Bromide (Br⁻) is a better leaving group than chloride (Cl⁻). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), making Br⁻ a weaker, more stable base.[1][2][3][4] The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[5]

-

Steric Hindrance: The primary C1 position is sterically less hindered than the secondary C2 position, a critical factor in bimolecular (SN2) reactions.

-

Chirality: The presence of a stereocenter at C2 means that reactions at this position can have significant stereochemical consequences, such as inversion or racemization.

These features create a competitive environment where the reaction outcome is not always straightforward. A nuanced understanding of the underlying principles is essential for predicting and controlling the synthesis of desired products.

The Mechanistic Landscape: SN2, SN1, E2, and E1 Pathways

The reactivity of this compound can be channeled through four primary mechanistic pathways. The predominant mechanism is highly dependent on the reaction conditions.[6][7]

Bimolecular Nucleophilic Substitution (SN2)

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[8][9] This pathway is highly sensitive to steric hindrance.

-

Regioselectivity: Due to the combination of a better leaving group (Br⁻) and lower steric hindrance, SN2 reactions on this compound will overwhelmingly occur at the primary C1 position.[10] The backside attack required for an SN2 reaction is significantly more feasible at the primary C1 than at the more crowded secondary C2.[5][10]

-

Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[R-X][Nu⁻]).[11]

-

Favorable Conditions: Strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMSO, DMF) favor the SN2 pathway.[5] Polar aprotic solvents solvate the accompanying cation but leave the nucleophile relatively "naked" and highly reactive.

Unimolecular Nucleophilic Substitution (SN1)

The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate.[5][8]

-

Regioselectivity: This mechanism is less likely for this substrate under typical substitution conditions. While a secondary carbocation at C2 would be more stable than a primary one at C1, the formation of even a secondary carbocation is slow. SN1 reactions are favored for tertiary, allylic, or benzylic halides.[12]

-

Favorable Conditions: If conditions strongly favor SN1 (e.g., a very weak nucleophile in a polar protic solvent like water or ethanol), the reaction would proceed through the more stable secondary carbocation at C2 after the departure of the chloride ion. However, competing E1 elimination would be significant. Polar protic solvents are ideal for SN1 reactions because they can stabilize both the carbocation intermediate and the departing leaving group through hydrogen bonding.[12][13][14]

Bimolecular Elimination (E2)

The E2 mechanism is a concerted, one-step reaction where a strong base removes a proton from a carbon adjacent (beta) to the leaving group, leading to the formation of a double bond.[9]

-

Competition with SN2: E2 is a major competitive pathway to SN2, especially when using strong, sterically hindered bases.[10][15] For this compound, a strong base can abstract a proton from C1 (leading to elimination of Cl⁻) or C3 (leading to elimination of Cl⁻). However, the most common E2 pathway for vicinal dihalides involves the abstraction of a proton and elimination of a halide from adjacent carbons.[16]

-

Favorable Conditions: Strong, bulky bases (e.g., potassium tert-butoxide, t-BuOK) and higher temperatures favor E2 over SN2.[17] Even with a strong, non-bulky base, increasing the temperature will favor elimination over substitution.[17]

Unimolecular Elimination (E1)

The E1 mechanism proceeds through a carbocation intermediate, similar to SN1, and is therefore often a competing side reaction to SN1.[15]

-

Likelihood: Like SN1, the E1 pathway is not dominant for this substrate unless conditions specifically promote carbocation formation (e.g., heat in a polar protic solvent with no strong base/nucleophile). The E1 reaction would compete with the SN1 reaction at the C2 position.

Controlling Reaction Outcomes: Key Parameters

The choice of nucleophile, solvent, and temperature are the primary tools for directing the reaction of this compound towards a desired product.

The Role of the Nucleophile/Base

The nature of the anionic or neutral species is paramount in determining the reaction pathway.

-

Strong Nucleophiles, Weak Bases: Reagents like I⁻, Br⁻, RS⁻, N₃⁻, and CN⁻ are good nucleophiles but relatively weak bases.[15] They strongly favor the SN2 pathway, leading to substitution at the C1 position.

-

Strong, Non-Hindered Bases: Hydroxide (OH⁻) and alkoxides (RO⁻) are strong bases and strong nucleophiles. With a primary halide site available, SN2 is often the major pathway, but E2 becomes more competitive as temperature increases.[18][19]

-

Strong, Hindered Bases: Bulky bases like potassium tert-butoxide (t-BuOK) are poor nucleophiles due to steric hindrance.[15] They are highly effective at promoting E2 elimination.

The Influence of the Solvent

The solvent plays a critical role in stabilizing or destabilizing reactants, transition states, and intermediates.

-

Polar Protic Solvents (e.g., H₂O, ethanol, methanol): These solvents excel at stabilizing ions through hydrogen bonding.[13] They strongly solvate both the leaving group and the carbocation intermediate, accelerating SN1 and E1 reactions.[12][14] Conversely, they can solvate the nucleophile, reducing its reactivity and thus slowing down SN2 reactions.[13]

-

Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO): These solvents have dipole moments to dissolve ionic species but lack acidic protons for hydrogen bonding. They solvate the cation but not the anionic nucleophile, leaving it highly reactive and primed for SN2 reactions.[5]

Summary of Expected Outcomes

| Nucleophile | Solvent | Conditions | Major Mechanism | Major Product |

| Sodium Iodide (NaI) | Acetone | Room Temp | SN2 | 2-Chloro-1-iodopentane |

| Sodium Cyanide (NaCN) | DMSO | Room Temp | SN2 | 3-Chlorohexanenitrile |

| Sodium Hydroxide (NaOH) | Ethanol/Water | Low Temp | SN2 | 2-Chloropentan-1-ol |

| Sodium Hydroxide (NaOH) | Ethanol | High Temp (Reflux) | E2 | 2-Chloropent-1-ene |

| Potassium tert-butoxide | tert-Butanol | High Temp | E2 | 2-Chloropent-1-ene |

| Ethanol (solvolysis) | Ethanol | Heat | SN1/E1 (minor) | 2-Chloro-1-ethoxypentane & others |

Visualizing the Mechanistic Pathways

Diagram 1: Substrate Reactivity Profile

This diagram illustrates the key features of this compound, highlighting the two electrophilic centers and the difference in leaving group ability.

Caption: Reactivity sites on this compound.

Diagram 2: SN2 vs. E2 Competition

This flowchart shows how reaction conditions dictate the outcome between the two most likely bimolecular pathways.

Caption: Decision flowchart for SN2 vs. E2 pathways.

Experimental Protocol: Synthesis of 2-Chloropentan-1-ol

This protocol details a representative SN2 reaction using hydroxide as the nucleophile under conditions designed to favor substitution over elimination.

Objective: To synthesize 2-chloropentan-1-ol via nucleophilic substitution of this compound.

Materials:

-

This compound (1.0 eq)

-

Sodium hydroxide (NaOH) (1.2 eq)

-

Ethanol/Water solution (e.g., 80:20 v/v)

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium hydroxide (1.2 eq) in the ethanol/water solvent system.

-

Addition of Substrate: Cool the solution in an ice bath to 0-5 °C. Slowly add this compound (1.0 eq) to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Gentle heating (e.g., 40 °C) may be applied if the reaction is slow, but avoid high temperatures to minimize E2 elimination.

-

Workup: Once the reaction is complete, cool the mixture and transfer it to a separatory funnel. Add an equal volume of water and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water, followed by brine, to remove any remaining NaOH and ethanol.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]

-

Purification and Analysis: The crude product can be purified by vacuum distillation or column chromatography. Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of 2-chloropentan-1-ol.

Diagram 3: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 2-chloropentan-1-ol.

Conclusion

The reactivity of this compound is a clear illustration of the fundamental principles governing nucleophilic substitution and elimination reactions. The inherent differences in leaving group ability and steric accessibility between the C1-Br and C2-Cl positions provide a strong bias for SN2 reactions to occur selectively at the primary carbon. By carefully selecting the nucleophile, solvent, and temperature, chemists can effectively control the reaction pathway, favoring substitution to generate valuable functionalized intermediates or promoting elimination to form alkenes. This guide provides the theoretical grounding and practical insights necessary for researchers to confidently utilize this versatile substrate in complex synthetic endeavors.

References

- Solvent Effects - aliphatic nucleophilic substitution. (n.d.). Reactivity in Chemistry.

- Nucleophilic Substitution Reactions - Haloalkanes. (2026). CK-12 Foundation.

- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts.

- Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds. (n.d.). ResearchGate.

- Other Factors that Affect SN2 Reactions. (n.d.). KPU Pressbooks.

- Wade, L. G., & Simek, J. W. (2016). Organic Chemistry. Pearson.

- The effect of leaving group on the SN2 reaction. (2020). YouTube.

- Cl vs Br in SN1 and SN2 reactions. (2013). Reddit.

- Highly Regio- and Enantioselective Vicinal Dihalogenation of Allyl Amides. (n.d.). NIH National Library of Medicine.

- Predict the major products of the following substitutions. (n.d.). Pearson.

- Sn1 and Sn2: leaving group. (n.d.). Khan Academy.

- E2 Elimination vs. Sn2 Substitution. (2022). YouTube.

- Leaving Group Stability - SN1 and SN2 Reactions. (2023). YouTube.

- Nucleophilic Substitution Reaction Overview. (2021). Chemistry LibreTexts.

- Substitution Reactions of Halogenoalkanes. (2025). Save My Exams.

- Comparison and Competition Between SN1, SN2, E1 and E2. (2021). Chemistry LibreTexts.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Nucleophilic Substitution Reactions Explained. (2012). YouTube.